N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide
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Overview
Description
N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as N-(4-methoxyphenyl)benzamide and N-(4-methoxyphenyl)-3-bromobenzamide . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide is unique due to its specific structural features, including the methoxyphenyl group and oxoethoxy linkage
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H19NO4/c1-26-19-12-10-16(11-13-19)21(24)15-27-20-9-5-8-18(14-20)23-22(25)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
YKOAZJQINPUMKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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